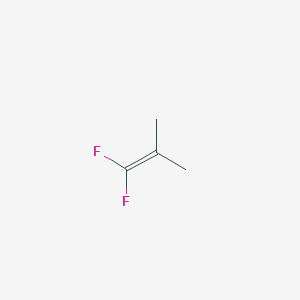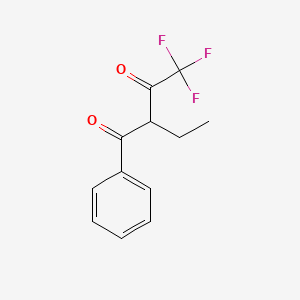
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H7F3O2. It is also known as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butane-1,3-dione backbone. It is a white to yellow crystalline solid with a melting point of 38-40°C and a boiling point of 224°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the reaction of trifluoroacetic acid ethyl ester with phenylacetone in the presence of a base such as sodium methoxide. The reaction is typically carried out in an anhydrous solvent like ether, and the mixture is refluxed for several hours. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 1-Benzoyl-3,3,3-trifluoroacetone
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Uniqueness
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
322-02-1 |
|---|---|
Formule moléculaire |
C12H11F3O2 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
2-ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C12H11F3O2/c1-2-9(11(17)12(13,14)15)10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
VEBYSPOHHARCRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


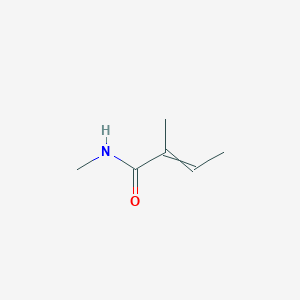
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
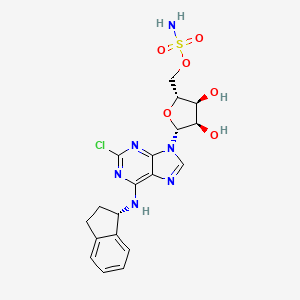
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
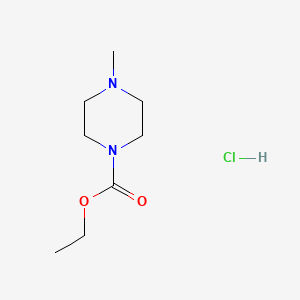
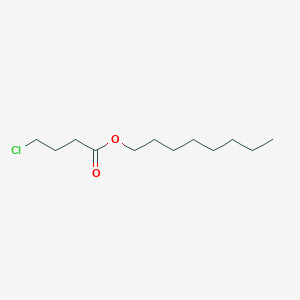
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
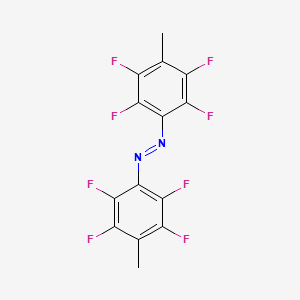
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)




